molecular formula C15H14ClN3O B3097014 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile CAS No. 1297537-35-9

2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

Cat. No. B3097014
M. Wt: 287.74 g/mol
InChI Key: NLPVLRRBVJWADT-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

4-Bromo-2-chlorobenzonitrile (30 g, 139 mmol), 90 ml of THF and 360 ml of toluene were placed in reaction vessel under nitrogen atmosphere. Bis(triphenylphosphine)-palladium(II) chloride (4.57 g, 6.51 mmol), Na2CO3 (33.1 g, 312 mmol), 180 ml of water and tetrabutylammonium bromide (0.894 g, 2.77 mmol) were added. The reaction mixture was heated up to 42° C. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (42.4 g; 152 mmol) was added in three portions within one hour. The reaction was agitated at 42° C. for one hour followed with addition of 180 ml of water and cool down. The reaction mixture was filtered and layers separated. Organic phase was washed with 400 ml of water. The layers were separated and the toluene phase was distilled close to dryness. 180 ml of ethanol was added to the warm residue and the mixture was cooled down to 5° C. for three hours. The precipitate was filtered and washed with cold ethanol. 36.4 g of the title compound was obtained after vacuum drying. 1H-NMR (400 MHz, DMSO-d6): δ 1.48-1.70 (m, 3H), 1.78-1.86 (m, 1H), 1.90-2.00 (m, 1H), 2.29-2.46 (m, 1H), 3.55-3.68 (m, 1H), 3.93-4.04 (m, 1H), 5.29 (dd, 1H), 6.72 (d, 1H), 7.65 (d, 1H), 7.72 (dd, 1H), 7.92 (d, 1H), 8.13 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step Two
Quantity
33.1 g
Type
reactant
Reaction Step Three
Quantity
0.894 g
Type
catalyst
Reaction Step Three
Quantity
4.57 g
Type
catalyst
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.C1COCC1.C([O-])([O-])=O.[Na+].[Na+].[O:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH:23]1[N:28]1[C:32](B2OC(C)(C)C(C)(C)O2)=[CH:31][CH:30]=[N:29]1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C1(C)C=CC=CC=1>[Cl:10][C:4]1[CH:3]=[C:2]([C:32]2[N:28]([CH:23]3[CH2:24][CH2:25][CH2:26][CH2:27][O:22]3)[N:29]=[CH:30][CH:31]=2)[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:2.3.4,6.7,^1:62,81|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)Cl
Name
Quantity
90 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
360 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
42.4 g
Type
reactant
Smiles
O1C(CCCC1)N1N=CC=C1B1OC(C)(C)C(C)(C)O1
Step Three
Name
Quantity
33.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.894 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
4.57 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
The reaction was agitated at 42° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool down
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
layers separated
WASH
Type
WASH
Details
Organic phase was washed with 400 ml of water
CUSTOM
Type
CUSTOM
Details
The layers were separated
DISTILLATION
Type
DISTILLATION
Details
the toluene phase was distilled
CUSTOM
Type
CUSTOM
Details
close to dryness
ADDITION
Type
ADDITION
Details
180 ml of ethanol was added to the warm residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down to 5° C. for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cold ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)C1=CC=NN1C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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